2-amino-3-(4-bromobenzoyl)-N-(2-methylphenyl)indolizine-1-carboxamide
Description
2-Amino-3-(4-bromobenzoyl)-N-(2-methylphenyl)indolizine-1-carboxamide is a synthetic indolizine derivative characterized by a brominated benzoyl group at position 3, an amino substituent at position 2, and a carboxamide moiety linked to a 2-methylphenyl group at position 1.
Properties
IUPAC Name |
2-amino-3-(4-bromobenzoyl)-N-(2-methylphenyl)indolizine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN3O2/c1-14-6-2-3-7-17(14)26-23(29)19-18-8-4-5-13-27(18)21(20(19)25)22(28)15-9-11-16(24)12-10-15/h2-13H,25H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJFAJVNHXPZMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-amino-3-(4-bromobenzoyl)-N-(2-methylphenyl)indolizine-1-carboxamide is a member of the indolizine family, which has garnered attention for its diverse biological activities. This article summarizes the synthesis, biological properties, and potential therapeutic applications of this compound based on recent research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions. The process often includes the condensation of 2-aminoindolizine derivatives with various aryl carbonyl compounds, followed by selective substitutions to introduce specific functional groups. The molecular formula for this compound is , with a molar mass of approximately 448.32 g/mol.
Antimicrobial Properties
Indolizine derivatives, including this compound, have demonstrated notable antimicrobial properties. Studies indicate that compounds within this class can inhibit the growth of various bacterial strains and fungi, suggesting their potential as therapeutic agents against infections .
Anti-inflammatory Effects
Recent investigations have highlighted the anti-inflammatory activity of this compound. In vivo studies have shown that it can significantly reduce inflammation markers in animal models, such as carrageenan-induced paw edema in rats. The compound exhibited a dose-dependent inhibition of inflammatory responses, with significant reductions in key cytokines like IL-1β and COX-2 expression .
Table 1: Anti-inflammatory Activity of this compound
| Dose (mg/kg) | Paw Edema Inhibition (%) | IL-1β Reduction (%) | COX-2 Expression Reduction (%) |
|---|---|---|---|
| 10 | 45.77 | 89.5 | 82.5 |
| 20 | 53.41 | 77.1 | 70.3 |
| 50 | 62.3 | 62.3 | 45.6 |
Anticancer Activity
Emerging data suggest that indolizine derivatives may possess anticancer properties as well. Preliminary studies have indicated that these compounds can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of apoptotic pathways . The specific mechanism by which this compound exerts its effects is still under investigation but may involve the inhibition of key signaling pathways involved in cell proliferation and survival.
Case Studies
- Case Study on Anti-inflammatory Activity : A study conducted on rats demonstrated that treatment with this compound led to a significant decrease in paw edema and inflammation markers compared to control groups, suggesting its potential utility in treating inflammatory conditions .
- Case Study on Antimicrobial Efficacy : In vitro tests revealed that the compound exhibited strong activity against several strains of bacteria, outperforming traditional antibiotics in some cases, which indicates its potential as a novel antimicrobial agent .
Scientific Research Applications
The compound exhibits a range of biological activities attributed to its complex molecular structure, which allows for varied interactions within biological systems. Key mechanisms of action include:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes critical for cellular processes, such as topoisomerases, which are essential for DNA replication and transcription.
- Antiproliferative Effects : Studies demonstrate significant antiproliferative activity against various cancer cell lines, with reported IC50 values indicating effective cytotoxicity.
Anticancer Research
Recent studies have highlighted the compound's effectiveness in anticancer applications:
- In Vitro Studies : The compound has been shown to induce apoptosis in cancer cells through mechanisms involving caspase activation and autophagy induction. For instance, it significantly reduced cell viability in FaDu cells, a human pharyngeal squamous cell carcinoma line, with observable morphological changes under microscopy.
- Mechanistic Insights : The compound selectively inhibits cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1), suggesting its potential use in anti-inflammatory therapies that may also have anticancer properties.
Anti-inflammatory Applications
The selective inhibition of COX-2 positions this compound as a candidate for developing anti-inflammatory agents. Its ability to modulate inflammatory pathways could be leveraged in treating conditions characterized by excessive inflammation.
Case Study 1: Anticancer Activity
A study conducted on the effects of 2-amino-3-(4-bromobenzoyl)-N-(2-methylphenyl)indolizine-1-carboxamide on FaDu cells demonstrated that the compound induced significant apoptosis through caspase-mediated pathways. The results indicated a promising avenue for further exploration in cancer therapeutics.
Case Study 2: Anti-inflammatory Mechanism
Another research effort focused on the anti-inflammatory properties of this compound, showcasing its selective inhibition of COX-2. This selectivity is crucial for minimizing side effects typically associated with non-selective COX inhibitors.
Comparison with Similar Compounds
Comparison with Structurally Similar Indolizine Derivatives
The following analysis compares the target compound with four structurally related indolizine carboxamides, focusing on substituent variations, physicochemical properties, and inferred structure-activity relationships (SAR).
Substituent Variations and Molecular Properties
Key Structural and Functional Insights
The 3-nitro group in introduces strong polarity, which may improve water solubility but reduce membrane permeability.
Phenyl Ring Modifications :
- 2-Methyl (target) and 4-ethyl () groups add steric bulk, which could hinder or enhance target engagement depending on the binding site geometry.
- Methoxy substituents () improve solubility via hydrogen bonding, with positional isomers (e.g., 3-methoxy in vs. 4-methoxy in ) offering distinct spatial orientations.
Inferred SAR Trends
- Para-Substituted Benzoyl Groups : Bromo (target) and fluoro () substituents at the para position may optimize target affinity compared to meta-substituted analogs (e.g., ).
- Chlorophenyl vs. Methylphenyl: The 2-chlorophenyl group in introduces a polarizable halogen, contrasting with the nonpolar 2-methylphenyl in the target compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-amino-3-(4-bromobenzoyl)-N-(2-methylphenyl)indolizine-1-carboxamide, and how are reaction conditions optimized?
- Methodology :
- Indolizine Core Formation : Cyclization of pyridine derivatives with alkynes using Pd/Cu catalysts under inert atmospheres (e.g., N₂ or Ar) .
- Functionalization :
- Amino Group Introduction : Nucleophilic substitution with NH₃ or protected amines (e.g., Boc-amino groups) under basic conditions (K₂CO₃, DMF, 80°C).
- Carboxamide Attachment : Coupling agents like EDCI/HOBt activate the carboxyl group for reaction with 2-methylaniline .
- Benzoylation : Electrophilic substitution using 4-bromobenzoyl chloride in anhydrous dichloromethane (DCM) with AlCl₃ as a catalyst .
- Optimization :
- Use Design of Experiments (DoE) to vary temperature, solvent polarity, and catalyst loading. Monitor yields via HPLC (C18 column, acetonitrile/water gradient) .
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
- Key Techniques :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromobenzoyl aromatic protons at δ 7.5–8.0 ppm; indolizine NH₂ at δ 5.5–6.0 ppm) .
- IR : Peaks at ~1650 cm⁻¹ (amide C=O) and ~3200 cm⁻¹ (N-H stretch) .
- Mass Spectrometry : High-resolution ESI-MS for molecular ion [M+H]⁺ (calculated for C₂₃H₁₉BrN₃O₂: 456.06 g/mol) .
- Purity Assessment :
- HPLC purity >95% (retention time: 12.3 min, 70:30 acetonitrile/water) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data (e.g., antioxidant vs. cytotoxic effects)?
- Case Study : Lipid peroxidation inhibition (IC₅₀ = 45 µM) vs. cytotoxicity (IC₅₀ = 12 µM in HeLa cells) .
- Resolution Methods :
- Dose-Response Analysis : Test across 0.1–100 µM to identify therapeutic windows.
- Mechanistic Studies :
- ROS scavenging assays (DCFH-DA probe) to confirm antioxidant activity.
- Apoptosis markers (caspase-3/7 activation) to assess cytotoxicity .
- Statistical Validation : Triplicate experiments with ANOVA (p < 0.05) to ensure reproducibility .
Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?
- Workflow :
- Docking Studies : Use AutoDock Vina to predict binding to kinase targets (e.g., EGFR; predicted ΔG = -9.2 kcal/mol) .
- ADME Prediction : SwissADME to optimize logP (<3) and topological polar surface area (>80 Ų) for blood-brain barrier penetration .
- Validation :
- Synthesize top 3 predicted derivatives and test IC₅₀ against EGFR vs. off-targets (e.g., COX-2) .
Experimental Design and Data Analysis
Q. What in vitro assays are suitable for evaluating the compound’s kinase inhibition potential?
- Assay Protocol :
- Kinase Activity : ADP-Glo™ Kinase Assay (Promega) with recombinant EGFR (10 nM) and ATP (10 µM).
- Inhibitor Screening : Pre-incubate compound (0.1–50 µM) with kinase for 30 min before adding substrate .
- Data Table :
| Concentration (µM) | % Inhibition (EGFR) | % Inhibition (COX-2) |
|---|---|---|
| 1 | 15 ± 2 | 5 ± 1 |
| 10 | 65 ± 5 | 12 ± 3 |
| 50 | 92 ± 3 | 18 ± 4 |
Q. How are reaction intermediates stabilized during multi-step synthesis?
- Critical Steps :
- Protection of Amino Groups : Use Boc-anhydride in THF to prevent undesired benzoylation .
- Low-Temperature Quenching : Add ice-cold water after benzoylation to arrest side reactions .
Methodological Challenges
Q. What purification techniques maximize yield while removing halogenated byproducts?
- Options :
- Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) to separate brominated impurities .
- Recrystallization : Use ethanol/water (7:3) to isolate pure crystals (yield: 70–75%) .
Q. How do substituent variations (e.g., 4-bromo vs. 4-chloro benzoyl) impact bioactivity?
- Comparative Study :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
